Sacubitrilat-d4: A Technical Guide for Researchers
Sacubitrilat-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sacubitrilat-d4 is the deuterated form of Sacubitrilat, the active metabolite of the antihypertensive drug Sacubitril.[1][2] Sacubitril, in combination with valsartan (marketed as Entresto), is a cornerstone therapy for heart failure.[2][3] Sacubitrilat-d4 serves as a critical analytical tool, primarily as an internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification of Sacubitrilat in biological matrices.[4][5] This technical guide provides an in-depth overview of Sacubitrilat-d4, its chemical properties, and its application in research and development.
Chemical Structure and Properties
Sacubitrilat-d4 is a stable, isotopically labeled version of Sacubitrilat, where four hydrogen atoms have been replaced by deuterium. This labeling provides a distinct mass signature for use in mass spectrometry-based assays without significantly altering the chemical properties of the molecule.
The IUPAC name for Sacubitrilat-d4 is (2R,4S)-4-[(3-carboxy-2,2,3,3-tetradeuteriopropanoyl)amino]-2-methyl-5-(4-phenylphenyl)pentanoic acid.[2]
Chemical Structure of Sacubitrilat:
Note: In Sacubitrilat-d4, the four hydrogen atoms on the propanoyl group (positions 2 and 3) are replaced with deuterium.
Quantitative Data
The following table summarizes the key quantitative data for Sacubitrilat-d4.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₁D₄NO₅ | [6] |
| Molecular Weight | 387.46 g/mol | [6] |
| Purity (HPLC) | 99.28% | [6] |
| Isotopic Enrichment | 98.7% (d₃=5.0%, d₄=95.0%) | [6] |
| CAS Number (Unlabeled) | 149709-44-4 | [2][7] |
Experimental Protocols
Quantitative Analysis of Sacubitrilat in Human Plasma using LC-MS/MS
This protocol describes a representative method for the simultaneous quantification of Sacubitril, Valsartan, and Sacubitrilat in human plasma, utilizing Sacubitrilat-d4 as an internal standard.[8][9][10]
a. Sample Preparation (Protein Precipitation) [9][11]
-
To 50 µL of human plasma, add 25 µL of an internal standard working solution containing Sacubitrilat-d4 (concentration will depend on the specific assay, e.g., 600 ng/mL).[9][11]
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[10]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
b. Liquid Chromatography Conditions [8][9]
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., Ultimate® XB-C18, 2.1 × 50 mm, 3.5 µm).[8][9]
-
Mobile Phase: A gradient elution using:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
c. Mass Spectrometry Conditions [10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[10]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sacubitrilat: m/z 384.2 → 143.1
-
Sacubitrilat-d4: m/z 388.2 → 147.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray voltage, temperature, gas flows).
Synthesis of Sacubitrilat-d4
A detailed, publicly available, step-by-step protocol for the synthesis of Sacubitrilat-d4 is not readily found in the scientific literature. However, its synthesis would follow the general principles of isotopic labeling, likely involving the use of deuterated succinic anhydride or a related deuterated building block in the final acylation step of a synthetic route for Sacubitrilat. The synthesis of the non-deuterated Sacubitril has been described and involves several steps including asymmetric hydrogenation and coupling reactions.
Signaling Pathway and Experimental Workflows
Mechanism of Action of Sacubitrilat
Sacubitril is a prodrug that is rapidly converted in the body to its active metabolite, Sacubitrilat.[7] Sacubitrilat is a potent inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P.[12][13] By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in cardiac fibrosis and hypertrophy, which are beneficial effects in patients with heart failure.[12]
The following diagram illustrates the signaling pathway affected by Sacubitrilat.
Caption: Mechanism of action of Sacubitrilat.
Experimental Workflow for Bioanalysis
The following diagram outlines a typical workflow for the quantification of Sacubitrilat in a biological sample using Sacubitrilat-d4 as an internal standard.
Caption: Bioanalytical workflow for Sacubitrilat.
References
- 1. Tumour suppression through modulation of neprilysin signaling: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Sacubitril Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. scienceopen.com [scienceopen.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. glpbio.com [glpbio.com]
- 13. Neprilysin - Wikipedia [en.wikipedia.org]
